![molecular formula C11H15ClN2O B14478551 N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea CAS No. 67616-23-3](/img/structure/B14478551.png)
N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a dimethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea typically involves the reaction of 4-chlorophenylethylamine with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
N’-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
N’-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N’-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
- N’-[2-(4-Bromophenyl)ethyl]-N,N-dimethylurea
- N’-[2-(4-Fluorophenyl)ethyl]-N,N-dimethylurea
- N’-[2-(4-Methylphenyl)ethyl]-N,N-dimethylurea
Uniqueness
N’-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), the chlorine atom in the chlorophenyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
67616-23-3 |
|---|---|
分子式 |
C11H15ClN2O |
分子量 |
226.70 g/mol |
IUPAC名 |
3-[2-(4-chlorophenyl)ethyl]-1,1-dimethylurea |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)11(15)13-8-7-9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15) |
InChIキー |
IDEYNPOIKQFRFK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NCCC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


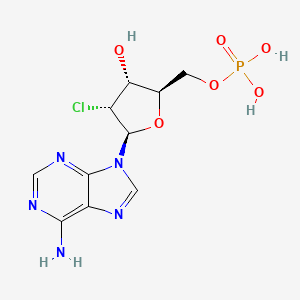
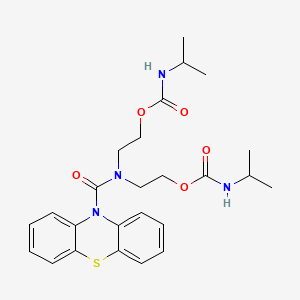
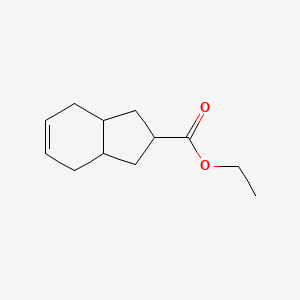

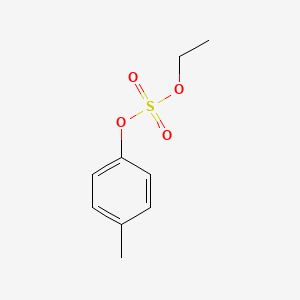
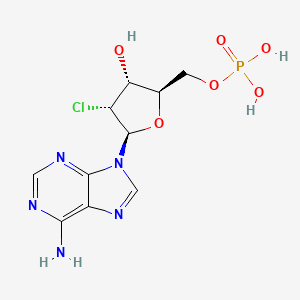
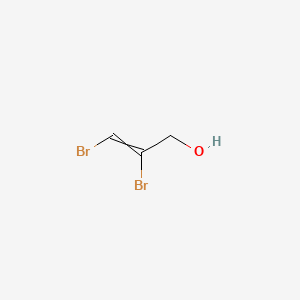
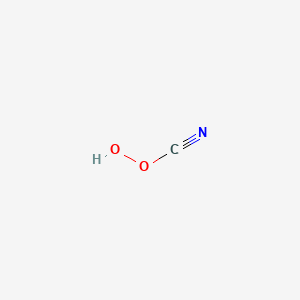
![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
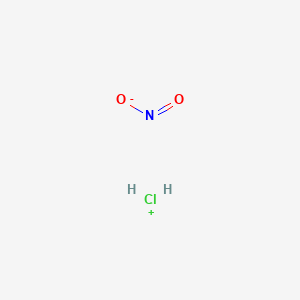
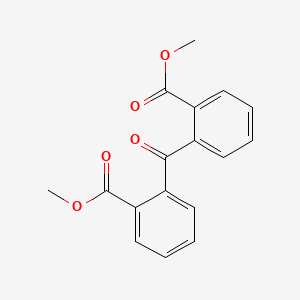
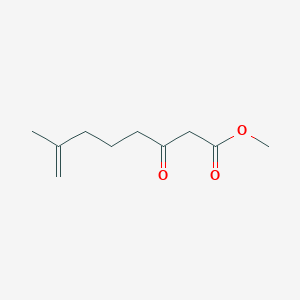
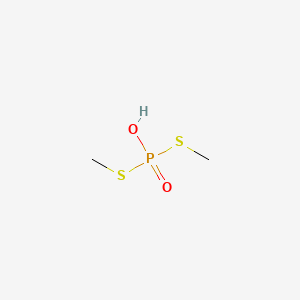
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
